3-Hydroxynonanoic acid

Descripción general

Descripción

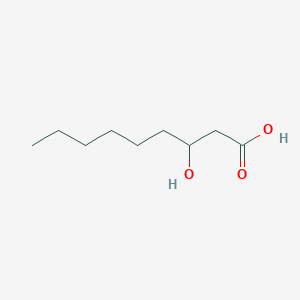

3-Hydroxynonanoic acid is a carbonyl compound . It is a nonesterified 3-hydroxy acid identified in milk . The molecular formula of 3-Hydroxynonanoic acid is C9H18O3 .

Synthesis Analysis

The synthesis of 3-Hydroxynonanoic acid has been investigated in several studies. For instance, one study reported the simultaneous enzyme/whole-cell biotransformation of C18 Ricinoleic Acid into ®-3-Hydroxynonanoic Acid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxynonanoic acid is characterized by its molecular formula C9H18O3 . The exact mass is 174.125594432 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxynonanoic acid are not well-documented in the literature. More research is needed to understand the chemical reactions of this compound .

Physical And Chemical Properties Analysis

3-Hydroxynonanoic acid has a molecular weight of 174.24 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a flash point of 151.4±19.7 °C . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Whole-Cell Biotransformation Pathways

3-Hydroxynonanoic acid plays a crucial role in the design of biotransformation pathways. It is used in the construction of productive whole-cell biocatalytic cascades. This involves the discovery and engineering of cascade enzymes, and functional and balanced expression of these enzymes in microbial cells .

Valorization of Fatty Acids

The compound is used in the valorization of fatty acids. It is transformed into industrially relevant oleochemicals, such as medium-chain fatty acids .

Production of α,ω-Dicarboxylic Acids

3-Hydroxynonanoic acid can be biotransformed into α,ω-dicarboxylic acids. This is achieved using recombinant E. coli-based biocatalysts .

Production of ω-Amino Carboxylic Acids

Similar to the production of α,ω-dicarboxylic acids, 3-Hydroxynonanoic acid can also be transformed into ω-amino carboxylic acids .

Research Grade Lipids

3-Hydroxynonanoic acid is a product in the category of Fatty Acids (FA) with Hydroxy (OH). It is used in the production of research grade lipids .

Development of Nano-Scale Bioreactors

The compound is used in the development of nano-scale bioreactors based on bacterial outer-membrane vesicles for the biotransformation of fatty acids .

Mecanismo De Acción

Target of Action

3-Hydroxynonanoic acid is a medium-chain hydroxy fatty acid characterized by a hydroxyl group on the third carbon of a nonanoic acid backbone . This compound has been found to have cytotoxic activity, particularly against cancer cells . The primary targets of 3-Hydroxynonanoic acid are these cancer cells, where it exerts its cytotoxic effects.

Mode of Action

It is known that the compound interacts with cancer cells, leading to cytotoxic effects . The hydroxyl group on the third carbon of the nonanoic acid backbone enhances its reactivity and polarity compared to non-hydroxylated fatty acids , which may contribute to its interaction with its targets.

Biochemical Pathways

It is known that the compound is involved in various chemical and biochemical procedures

Result of Action

The primary result of the action of 3-Hydroxynonanoic acid is its cytotoxic effect on cancer cells . Among the synthesized derivatives of 3-Hydroxynonanoic acid, the best cytotoxic effect was observed for hydroxamic acid derived from 3-Hydroxynonanoic acid against HeLa cells .

Action Environment

The action, efficacy, and stability of 3-Hydroxynonanoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity and polarity, which are enhanced by the presence of a hydroxyl group on the third carbon of the nonanoic acid backbone , may be affected by factors such as pH and temperature

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Hydroxynonanoic acid | |

CAS RN |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 3-hydroxynonanoic acid in material science?

A1: 3-Hydroxynonanoic acid serves as a building block for optically active compounds that exhibit liquid crystal properties, including ferroelectricity. [] The type of liquid crystal phase formed (e.g., smectic A, smectic C) and its transition temperatures depend on the specific structural modifications made to the 3-hydroxynonanoic acid derivative. This control over material properties makes these derivatives promising for applications in displays, sensors, and other liquid crystal-based technologies. []

Q2: Can 3-hydroxynonanoic acid be produced through biosynthesis?

A2: Yes, bacteria like Pseudomonas aeruginosa PA01 can synthesize polyhydroxyalkanoates (PHAs) incorporating 3-hydroxynonanoic acid as a monomer when grown on specific carbon sources like nonanoic acid. [] The yield of PHA and the specific monomer composition are influenced by factors like carbon source, temperature, and the presence of additives. []

Q3: Is it possible to obtain enantiomerically pure (R)-3-hydroxynonanoic acid from biological sources?

A3: Yes, researchers have developed methods to isolate enantiomerically pure (R)-3-hydroxynonanoic acid from PHAs accumulated by Pseudomonas putida GPo1. [] The process involves inducing in vivo depolymerization of PHAs, leading to the secretion of (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, into the extracellular environment. These monomers can then be purified using techniques like acidic precipitation, chromatography, and solvent extraction. []

Q4: What factors influence the production of PHAs with a high 3-hydroxynonanoic acid content?

A4: Research indicates that inhibiting fatty acid β-oxidation can significantly enhance the incorporation of 3-hydroxynonanoic acid into PHAs. [] For instance, using acrylic acid as an inhibitor during the fermentation of Pseudomonas putida KT2440 in a medium containing nonanoic acid and glucose led to a PHA with 93% 3-hydroxynonanoic acid content, compared to 70% without the inhibitor. []

Q5: Are there any studies exploring the biological activity of 3-hydroxynonanoic acid derivatives?

A5: Several research groups have synthesized and investigated the cytotoxic activity of chiral amide derivatives of 3-hydroxynonanoic acid. [, ] These studies highlight the potential of modifying the 3-hydroxynonanoic acid structure to develop new bioactive compounds. [, ] Additionally, research has explored the antimicrobial properties of ricinoleic and 3-hydroxynonanoic acid derivatives. [, ]

Q6: Can 3-hydroxynonanoic acid be obtained through biotransformation of other compounds?

A6: Yes, simultaneous enzyme/whole-cell biotransformation of ricinoleic acid can yield (R)-3-hydroxynonanoic acid, along with 9-hydroxynonanoic acid and 1,9-nonanedioic acid. [] This approach showcases the potential of utilizing biocatalysts to produce 3-hydroxynonanoic acid from renewable feedstocks. []

Q7: Are there any known applications of 3-hydroxynonanoic acid in the pharmaceutical field?

A7: Researchers have explored the use of 3-hydroxynonanoic acid derivatives as potential renin inhibitors. [, ] These studies focused on incorporating 3-hydroxynonanoic acid into pseudodipeptidic units designed to interact with the active site of renin. [, ] While the initial compounds showed limited activity or stability, they provided valuable insights for further structural modifications to improve their efficacy as potential antihypertensive agents. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

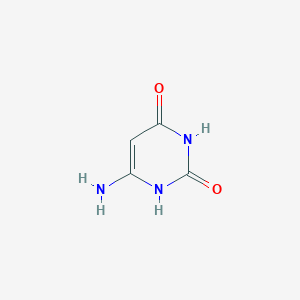

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)